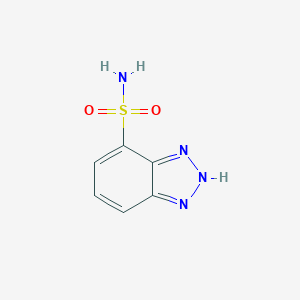

2H-benzotriazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2H-benzotriazole-4-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C6H6N4O2S and its molecular weight is 198.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

2H-benzotriazole-4-sulfonamide derivatives have demonstrated significant antimicrobial properties against a range of bacteria and fungi.

- Antibacterial Activity : Research indicates that derivatives of benzotriazole exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications such as the introduction of methoxy groups have been shown to enhance activity against Staphylococcus aureus and Pseudomonas aeruginosa . The structure-activity relationship (SAR) studies reveal that certain substitutions can lead to a two-fold increase in antibacterial efficacy .

- Fungal Activity : The compound also displays antifungal properties. For example, specific derivatives have shown high antifungal activity against Candida albicans and Aspergillus niger, indicating potential for therapeutic use in treating fungal infections .

Anticancer Potential

The anticancer properties of this compound have been explored extensively, with promising results:

- Cell Proliferation Inhibition : Studies demonstrate that certain benzotriazole derivatives significantly inhibit the proliferation of gastrointestinal cancer cells. For example, compounds tested at concentrations of 40 and 100 µg/mL increased the expression of apoptotic markers such as caspase-3, indicating their potential as anticancer agents .

- Mechanistic Insights : Computational docking studies suggest that these compounds may interact effectively with key proteins involved in cancer cell signaling pathways, such as VEGFR-2 kinase, enhancing their potential as targeted therapies .

Antiparasitic Activity

Recent investigations have highlighted the antiparasitic applications of this compound:

- Trypanocidal Effects : A notable study assessed the effectiveness of N-benzenesulfonylbenzotriazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Results indicated a dose-dependent inhibitory effect on epimastigotes and trypomastigotes, with some derivatives achieving over 95% lethality at specific concentrations .

- Protozoan Inhibition : Other benzotriazole derivatives have shown promising activity against Entamoeba histolytica, outperforming conventional treatments like metronidazole in certain assays .

Data Summary Table

Case Studies

- Antibacterial Efficacy Study : A series of benzotriazole derivatives were synthesized and screened for antibacterial activity. The study found that specific substitutions led to enhanced activity against resistant strains, providing insights into designing more effective antimicrobial agents .

- Anticancer Mechanism Exploration : Researchers employed computational methods to analyze the binding affinities of benzotriazole derivatives to cancer-related targets. The findings suggested that these compounds could serve as lead candidates for developing novel anticancer therapies .

- Antiparasitic Evaluation : A focused study on N-benzenesulfonylbenzotriazole derivatives revealed their potential in treating Chagas disease, demonstrating significant growth inhibition in trypomastigote forms compared to traditional treatments .

Eigenschaften

CAS-Nummer |

174077-76-0 |

|---|---|

Molekularformel |

C6H6N4O2S |

Molekulargewicht |

198.21 g/mol |

IUPAC-Name |

2H-benzotriazole-4-sulfonamide |

InChI |

InChI=1S/C6H6N4O2S/c7-13(11,12)5-3-1-2-4-6(5)9-10-8-4/h1-3H,(H2,7,11,12)(H,8,9,10) |

InChI-Schlüssel |

XNCKHHMKNFNDQZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=NNN=C2C(=C1)S(=O)(=O)N |

Kanonische SMILES |

C1=CC2=NNN=C2C(=C1)S(=O)(=O)N |

Synonyme |

1H-Benzotriazole-4-sulfonamide(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.